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Measuring Mitochondrial Calcium Influx Using Rhodamine-AM: Application Notes and Protocols

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Compound of Interest		
Compound Name:	RT-AM	
Cat. No.:	B2474492	Get Quote

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Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular physiology and pathology. Mitochondria act as key buffers of cytosolic Ca2+, taking up and releasing the ion to shape intracellular Ca2+ signals. This process is fundamental for modulating cellular metabolism, ATP production, and the activation of cell death pathways.[1][2] An overload of mitochondrial Ca2+ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and apoptosis.[1] Consequently, the accurate measurement of mitochondrial Ca2+ influx is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Rhodamine-AM, particularly its derivative Rhod-2 AM, is a widely used fluorescent indicator for measuring mitochondrial Ca2+ levels.[1][3] As a cell-permeable acetoxymethyl (AM) ester, Rhod-2 AM can cross the plasma membrane.[2][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the now membrane-impermeable Rhod-2 molecule.[4] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the organelle's negative membrane potential.[3][5][6] Upon binding to Ca2+, Rhod-2 exhibits a significant increase in fluorescence intensity, allowing for the dynamic monitoring of mitochondrial Ca2+ concentration.[4][7]



These application notes provide a detailed protocol for using Rhod-2 AM to measure mitochondrial Ca2+ influx in cultured cells.

Data Presentation

Table 1: Properties of Rhod-2 AM

Property	Value	Reference
CAS Number	145037-81-6	[2][4]
Molecular Formula	C52H59N4O19 · Br	[2][4]
Molecular Weight	1124.0 g/mol	[4][8]
Excitation Wavelength (Ca2+-bound)	~552-553 nm	[2][4]
Emission Wavelength (Ca2+-bound)	~576-577 nm	[4][9]
Dissociation Constant (Kd) for Ca2+	~570 nM (in vitro)	[1]

Table 2: Recommended Reagent Concentrations and Incubation Parameters



Parameter	Recommended Range	Notes
Rhod-2 AM Stock Solution	1-5 mM in anhydrous DMSO	Store at -20°C, protected from light and moisture.[4][9]
Rhod-2 AM Working Concentration	2-20 μΜ	Optimal concentration should be determined empirically for each cell type.[4]
Pluronic® F-127	0.02-0.04% (w/v)	Aids in the solubilization of Rhod-2 AM.[1][4]
Loading Incubation Time	30 minutes - 2 hours	Longer incubation times and 37°C can promote mitochondrial sequestration.[9]
Loading Incubation Temperature	Room Temperature or 37°C	Incubation at 37°C enhances mitochondrial localization.[9]
De-esterification Time	20-30 minutes	Allows for complete cleavage of the AM ester group by intracellular esterases.[1]

Experimental Protocols

This protocol is a general guideline for loading adherent cells with Rhod-2 AM and measuring mitochondrial Ca2+ influx using fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.

Materials

- Rhod-2 AM (Bromide)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer



- HEPES
- Calcium Chloride (CaCl₂)
- Experimental compounds (e.g., agonists, antagonists, ionophores)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Reagent Preparation

- Rhod-2 AM Stock Solution (1 mM):
 - Warm the vial of Rhod-2 AM and a tube of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
 - Dissolve the appropriate amount of Rhod-2 AM in anhydrous DMSO to achieve a 1 mM stock solution. For example, dissolve 1.124 mg of Rhod-2 AM in 1 mL of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Imaging Buffer (e.g., HBSS with HEPES):
 - Prepare HBSS containing 20 mM HEPES and adjust the pH to 7.4.
 - For experiments involving the addition of extracellular Ca2+, ensure the buffer contains a physiological concentration of CaCl₂ (e.g., 1-2 mM).
- Rhod-2 AM Working Solution (5 μM):
 - On the day of the experiment, warm an aliquot of the Rhod-2 AM stock solution to room temperature.
 - $\circ~$ For 1 mL of working solution, add 5 μL of 1 mM Rhod-2 AM stock solution to 1 mL of imaging buffer.



- To aid in dye solubilization, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%. For example, add 1-2 μL of a 20% Pluronic® F-127 stock solution.
- Vortex the solution thoroughly before use.

Cell Loading and Imaging Procedure

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging. Allow the cells to adhere and grow overnight.
- · Dye Loading:
 - Remove the culture medium from the cells and wash once with imaging buffer.
 - Add the freshly prepared Rhod-2 AM working solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.[4] The optimal incubation time
 may vary depending on the cell type.
- Washing and De-esterification:
 - Remove the Rhod-2 AM working solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove any excess dye.
 - Add fresh imaging buffer to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
- Imaging Mitochondrial Calcium Influx:
 - Mount the coverslip or dish onto the stage of a fluorescence microscope.
 - Excite the Rhod-2-loaded cells at ~550 nm and capture the emission at ~575 nm.
 - Establish a baseline fluorescence reading by acquiring images for a few minutes before adding any stimuli.



- To induce mitochondrial Ca2+ influx, add your experimental compound (e.g., an agonist that triggers intracellular Ca2+ release) and record the changes in Rhod-2 fluorescence over time.
- As a positive control, an ionophore like ionomycin can be used to induce a maximal increase in intracellular and mitochondrial Ca2+.
- Data Analysis:
 - Define regions of interest (ROIs) over individual mitochondria or mitochondrial-rich areas of the cells.
 - Measure the mean fluorescence intensity within the ROIs for each time point.
 - Normalize the fluorescence data to the baseline fluorescence (F/F₀) to represent the relative change in mitochondrial Ca2+ concentration.

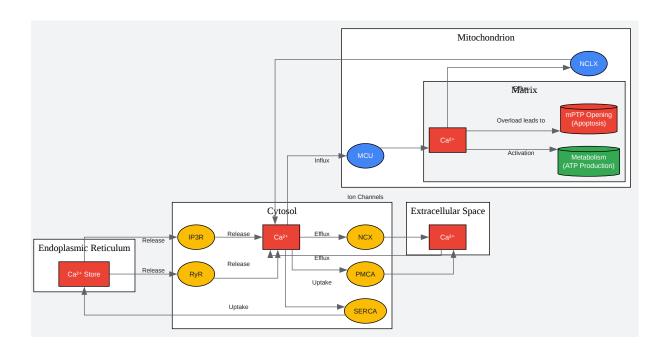
Verification of Mitochondrial Localization

To confirm that the Rhod-2 signal is predominantly from the mitochondria, the following steps can be taken:

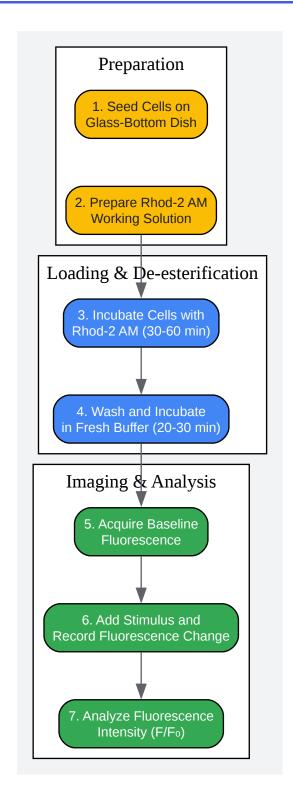
- Co-localization with a Mitochondrial Marker: Co-load the cells with Rhod-2 AM and a
 mitochondria-specific dye such as MitoTracker Green.[11] Assess the degree of overlap
 between the red (Rhod-2) and green (MitoTracker) signals.
- Cell Permeabilization: After loading with Rhod-2 AM, permeabilize the plasma membrane with a mild detergent like saponin. This will wash out any cytosolic dye, leaving only the organelle-sequestered Rhod-2.[11]

Visualizations









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- To cite this document: BenchChem. [Measuring Mitochondrial Calcium Influx Using Rhodamine-AM: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b2474492#rhodamine-am-protocol-for-measuring-mitochondrial-calcium-influx]

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